
Valrubicina
Descripción general
Descripción
Valrubicin is an anthracycline used intravesically in the treatment of BCG-resistant bladder carcinoma . It is a semisynthetic analog of the doxorubicin, which is an anthracycline drug . Used in the treatment of bladder cancer, valrubicin is administered by direct infusion into the bladder .
Chemical Reactions Analysis
Valrubicin demonstrates lipophilic properties and has low water solubility, so it rapidly enters the tumor cells through cell membranes . As compared to doxorubicin, valrubicin causes less adverse events such as cardiac and skin toxicity, as far as it has minimal systemic absorption .
Physical And Chemical Properties Analysis
Valrubicin has a molecular formula of C34H36F3NO13 and a molecular weight of 723.651 .
Aplicaciones Científicas De Investigación
Tratamiento de Cánceres Hematológicos
Valrubicina se ha utilizado en el tratamiento de cánceres hematológicos . Los investigadores han creado inmunoliposomas cargados con this compound (Val-ILs) utilizando el fármaco pro-tumor this compound, un análogo hidrófobo de la daunorrubicina . Estos Val-ILs han demostrado tener potencial para dirigirse eficazmente a las células cancerosas en la médula ósea y el bazo .
Tratamiento de la Leucemia Aguda
This compound ha mostrado promesa en el tratamiento de la leucemia aguda . En modelos de xenotrasplante derivados de pacientes de leucemia linfoblástica aguda de células B (LLA-B) pediátrica humana, leucemia linfoblástica aguda de células T (LLA-T) o leucemia mieloide aguda (LMA), se han utilizado Val-ILs cargados con anticuerpos para dirigirse a CD19, CD7 o CD33 . Este enfoque podría utilizarse para tratar eficazmente las células de leucemia aguda .
Reducción del Riesgo de Contaminación en el Trasplante de Células Madre
Los Val-ILs podrían reducir el riesgo de contaminación de las células madre hematopoyéticas CD34+ por células de leucemia aguda durante el trasplante autólogo de células madre de sangre periférica . Esta es una ventaja significativa para las aplicaciones clínicas .
Orientación a Poblaciones de Células Inmunosupresoras
Los Val-ILs tienen el potencial de dirigirse a poblaciones de células inmunosupresoras en el bazo, lo que podría ser valioso para impedir la expansión de las células cancerosas, particularmente en los casos de linfoma . Se encontró que los Val-ILs más eficientes fueron aquellos cargados con anticuerpos CD11b o CD223, que, respectivamente, se dirigen a las células supresoras derivadas de mieloides (MDSC) o al gen 3 de activación de linfocitos (LAG-3 o CD223) en linfocitos T4 .
Tratamiento de Tumores Cutáneos
La aplicación tópica de this compound tiene un efecto beneficioso en el desarrollo de tumores cutáneos . Se ha sugerido que la this compound puede utilizarse en el tratamiento de la queratosis actínica, una condición de la piel hiperproliferativa que puede transformarse en malignidad .
Tratamiento de Enfermedades Cutáneas Hiperproliferativas
La incorporación de this compound en una formulación de crema sugiere el uso futuro de este fármaco en nuevos entornos clínicos y promueve la investigación del efecto de la this compound en las enfermedades cutáneas hiperproliferativas . Recientemente, se demostró que la aplicación tópica de this compound mejora la psoriasis, una enfermedad caracterizada por queratinocitos hiperproliferativos .
Detección de this compound
Se desarrolló un nuevo sensor electroquímico de ADN para la detección del fármaco antraciclínico, this compound . Esto podría ser útil para controlar los niveles de this compound en pacientes que se someten a tratamiento.
Mecanismo De Acción
Target of Action
Valrubicin is an anthracycline, a class of drugs that are known to interact with DNA and RNA in cells . The primary targets of Valrubicin are the nucleic acids within the cell . These nucleic acids play a crucial role in cell replication and protein synthesis, which are vital processes for cell survival and proliferation .
Mode of Action
Valrubicin affects a variety of interrelated biological functions, most of which involve nucleic acid metabolism . It readily penetrates into cells, where it intercalates into DNA, inhibiting the incorporation of nucleosides into nucleic acids . This interaction causes extensive chromosomal damage and arrests the cell cycle in the G2 phase . The interruption of these critical cellular processes inhibits cell proliferation and can lead to cell death .
Biochemical Pathways
The biochemical pathways affected by Valrubicin primarily involve nucleic acid metabolism . By intercalating into DNA, Valrubicin disrupts the normal functioning of various enzymes involved in DNA replication and transcription . This disruption affects the downstream processes of protein synthesis and cell division, leading to cell cycle arrest and potential cell death .
Pharmacokinetics
Valrubicin is administered by direct infusion into the bladder . This method of administration allows for a high concentration of the drug at the site of action, the bladder, where it is needed to treat bladder cancer . It has a high protein binding capacity of over 99%, and its metabolism is negligible . The drug is excreted in urine .
Result of Action
The molecular and cellular effects of Valrubicin’s action involve the inhibition of cell proliferation and the induction of cell death . Valrubicin treatment leads to a decrease in the proliferation of cancer cells in a dose-dependent manner . It increases the rate of apoptosis, as confirmed by Annexin V-FITC/PI staining and the TUNEL assay . Changes in the expression of pro- and anti-apoptotic proteins have also been observed in Valrubicin-treated cells .
Safety and Hazards
Valrubicin is classified as Acute Toxicity - Oral (Category 3), H301 Acute Toxicity - Dermal (Category 4), H312 Acute Toxicity - Inhalation (Category 4), H332 Germ Cell Mutagenicity (Category 1B), H340 Carcinogenicity (Category 2), H351 Reproductive Toxicity (Category 1B), H360 . It is toxic if swallowed, harmful in contact with skin or if inhaled, may cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child .
Direcciones Futuras
Valrubicin is approved to treat bladder cancer. It is given directly into the bladder as a treatment for carcinoma in situ that does not respond to treatment with bacillus Calmette-Guérin (BCG). It is used in patients who cannot have surgery right away . In the future, access to new systemic and intravesical therapies must be prioritized for patients with BCG recurrent or unresponsive disease. When used in conjunction with molecularly defined biomarkers, these agents herald the potential for improved survival outcomes and alleviation of the current BCG shortage .
Propiedades
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKGBMQLCSHFP-KQRAQHLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F3NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046497 | |
| Record name | Valrubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/ | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II., Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ..., Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II. | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange or orange-red powder | |
CAS RN |
56124-62-0 | |
| Record name | Valrubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56124-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valrubicin [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valrubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALRUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
116-117 °C, 135-136 °C | |
| Record name | Valrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of valrubicin?
A1: Valrubicin, a semi-synthetic anthracycline, primarily functions by inhibiting cell division. It accomplishes this by intercalating between nucleotide base pairs within DNA and RNA sequences, disrupting the replication process crucial for rapidly growing cancer cells [, , ].
Q2: How does valrubicin's valerate moiety contribute to its activity?
A2: The valerate moiety in valrubicin structurally resembles diacylglycerol, a known activator of protein kinase C alpha (PKCα) []. This resemblance allows valrubicin to activate PKCα in keratinocytes, contributing to its beneficial effects in treating hyper-proliferative skin diseases like psoriasis and non-melanoma skin cancer (NMSC) [].
Q3: How does valrubicin's mechanism differ from doxorubicin despite structural similarities?
A3: While both valrubicin and doxorubicin are anthracyclines, their effects on PKCα differ. Valrubicin activates PKCα, potentially through its valerate moiety [], leading to downstream effects like keratinocyte growth arrest and differentiation. In contrast, doxorubicin doesn't exhibit this PKCα activation [].
Q4: What is the molecular formula and weight of valrubicin?
A4: Valrubicin has a molecular formula of C34H37F3NO11 and a molecular weight of 687.64 g/mol [].
Q5: What spectroscopic techniques are useful for characterizing valrubicin?
A5: Various spectroscopic methods are employed to characterize valrubicin, including:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon atoms in the molecule, aiding in structural elucidation and confirmation [].
- Infrared Spectroscopy (IR): Reveals information about the functional groups present in valrubicin based on their characteristic vibrations [].
Q6: What is the impact of dimethyl sulfoxide (DMSO) on valrubicin's efficacy?
A6: Incorporating DMSO into an intravesical dosage form containing valrubicin has been explored for its potential to enhance the drug's effectiveness in treating bladder cancer []. DMSO, a known penetration enhancer, might facilitate valrubicin's absorption and penetration into bladder tissues.
Q7: What are the challenges associated with the chemical synthesis of valrubicin?
A7: Traditional chemical synthesis of valrubicin faces limitations in achieving high regioselectivity during the esterification of N-trifluoroacetyl doxorubicin with valeric acid [, ].
Q8: How can chemoenzymatic synthesis offer a solution for valrubicin production?
A8: Chemoenzymatic approaches utilize lipases to catalyze the regioselective esterification step in valrubicin synthesis. This method improves regioselectivity, leading to higher yields and purity of the final product [, ].
Q9: What advantages do Pluronic conjugated lipases offer in the chemoenzymatic synthesis of valrubicin?
A9: Pluronic conjugated lipases, with their temperature-responsive properties, enhance the chemoenzymatic synthesis of valrubicin. These conjugates exhibit high activity and stability in organic media, contributing to an efficient synthesis with high yield and purity under mild conditions [].
Q10: How is computational chemistry being used to discover new potential inhibitors of COVID-19, including valrubicin?
A10: Density Functional Theory (DFT) calculations play a crucial role in screening potential inhibitors for COVID-19, including valrubicin [, ]. By analyzing DFT-based descriptors like HOMO-LUMO gap, molecular hardness, and dipole moment, researchers can predict the reactivity and binding affinity of drug candidates towards target proteins involved in the virus's lifecycle.
Q11: How does the introduction of an anthraquinone moiety impact the activity of imidazolium salts?
A11: Studies exploring novel therapies for NMIBC investigated the impact of incorporating an anthraquinone moiety into imidazolium salts []. This structural modification aimed to enhance potency by mimicking the quinone structure found in established chemotherapeutics like doxorubicin, valrubicin, and mitomycin. Results showed that the anthraquinone-substituted imidazolium salts exhibited promising in vitro cytotoxicity against bladder cancer cell lines [], suggesting the anthraquinone moiety contributes significantly to their anti-cancer activity.
Q12: What is the stability profile of valrubicin in rHDL nanoparticle formulations?
A12: Valrubicin, when encapsulated in reconstituted high-density lipoprotein (rHDL) nanoparticles, demonstrates promising stability for systemic administration []. Studies show that the rHDL/valrubicin formulation remains stable for at least 6 months when stored at 4°C or -20°C, with minimal drug leakage from the nanoparticles [].
Q13: Why is the systemic administration of valrubicin limited despite its antitumor properties?
A13: Despite its efficacy against bladder cancer, valrubicin's systemic use is restricted due to its poor water solubility []. This limitation hinders its ability to be effectively delivered throughout the body via conventional intravenous routes.
Q14: How can rHDL nanoparticles enhance valrubicin's therapeutic potential?
A14: rHDL nanoparticles offer a promising solution for overcoming valrubicin's solubility limitations [, ]. Encapsulating valrubicin within these nanoparticles increases its solubility and facilitates systemic delivery. This approach has shown enhanced efficacy against prostate and ovarian cancer cell lines compared to free valrubicin, while also demonstrating reduced toxicity toward non-malignant cells [].
Q15: What is the efficacy of valrubicin against bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder?
A15: Clinical trials have demonstrated that intravesical valrubicin is a viable treatment option for BCG-refractory CIS of the bladder, particularly for patients where immediate cystectomy is not feasible [, ]. A pivotal Phase 3 study reported a 21% complete response rate in patients treated with valrubicin, offering a chance to delay or avoid cystectomy [].
Q16: Has valrubicin shown efficacy in treating other types of cancer?
A16: Beyond bladder cancer, preclinical studies have explored valrubicin's potential against other malignancies. For instance, research suggests it may be effective against skin tumors [], prostate cancer [, , ], and ovarian cancer [, ], warranting further investigation in clinical settings.
Q17: What are the challenges associated with treating NMIBC refractory to BCG?
A17: A significant challenge in managing NMIBC is the lack of consistently effective treatment options for patients who fail to respond to BCG therapy []. Currently, no single intravesical regimen has been identified that reliably prevents recurrence or progression in all cases, necessitating further research and development of novel therapies.
Q18: What are the common side effects associated with intravesical valrubicin therapy?
A18: The most frequently observed side effects of intravesical valrubicin are local bladder symptoms, generally reversible and manageable []. These may include hematuria, pollakiuria, urinary urgency, bladder spasms, and dysuria [].
Q19: How can targeted drug delivery systems improve the therapeutic index of valrubicin?
A19: Targeted drug delivery systems, such as those utilizing rHDL nanoparticles, hold promise for improving valrubicin's therapeutic index [, ]. These systems aim to deliver the drug specifically to cancer cells, minimizing off-target effects and enhancing efficacy while reducing systemic toxicity.
Q20: What is the current status of prognostic markers for predicting BCG response in NMIBC?
A20: Despite progress in understanding NMIBC, a reliable prognostic marker for accurately predicting BCG response or progression risk remains elusive []. Identifying such a marker is crucial for guiding treatment decisions, such as determining the optimal timing for cystectomy, and improving patient outcomes.
Q21: What analytical techniques are used to assess the effectiveness of valrubicin treatment?
A21: Evaluating valrubicin treatment effectiveness involves several analytical techniques:
- Urine Cytology: Microscopic examination of urine samples for the presence of cancerous cells [].
- Cystoscopy: A procedure using a thin, lighted tube (cystoscope) inserted through the urethra to visually examine the bladder lining for any abnormalities [].
- Biopsy: Collection of tissue samples during cystoscopy for microscopic examination to confirm the presence or absence of cancer cells [].
Q22: How do nanocrystalline titanium dioxide (TiO2) nanoparticles compare to chemical decontamination agents in removing anthracycline cytostatics, including valrubicin, from aquatic environments?
A22: Research has investigated the use of TiO2 nanoparticles as a potential method for removing anthracyclines, including valrubicin, from water sources []. Compared to chemical decontamination agents like NaClO, which can produce harmful transformation products, TiO2 nanoparticles demonstrate a more environmentally friendly approach by effectively adsorbing these drugs without generating such hazardous byproducts [].
Q23: What resources are available for researchers exploring drug repurposing for anti-HIV therapy?
A23: Machine learning-based web servers, such as the Anti-HIV-Predictor, have been developed as valuable tools for accelerating the discovery of new anti-HIV agents through drug repurposing []. These servers employ sophisticated algorithms to screen vast libraries of existing drugs for potential anti-HIV activity, significantly reducing the time and resources required for traditional drug development.
Q24: How has the development of valrubicin contributed to the advancement of chemoenzymatic synthesis in pharmaceutical research?
A24: The challenges associated with traditional chemical synthesis of valrubicin prompted the exploration of chemoenzymatic approaches using lipases [, ]. This led to the development of efficient and regioselective methods for valrubicin production, highlighting the potential of chemoenzymatic strategies for synthesizing complex pharmaceuticals with improved yields and purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



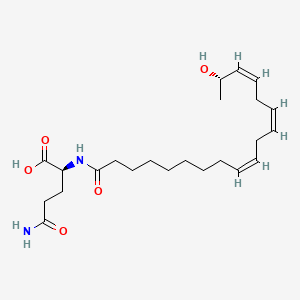
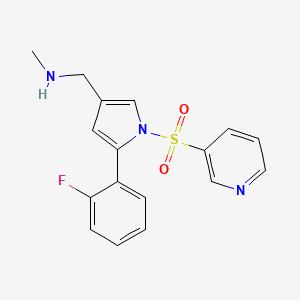
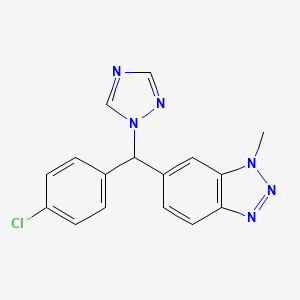

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
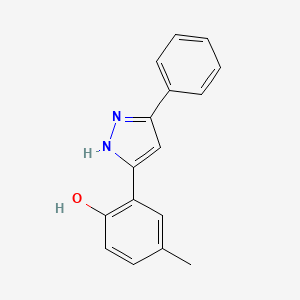
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
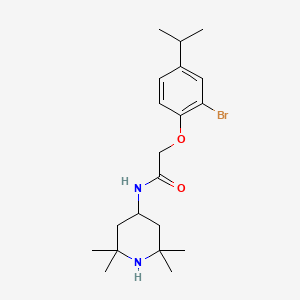
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)